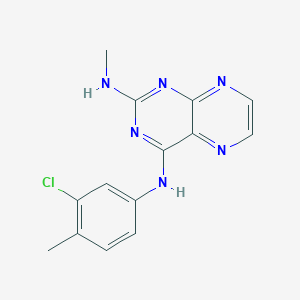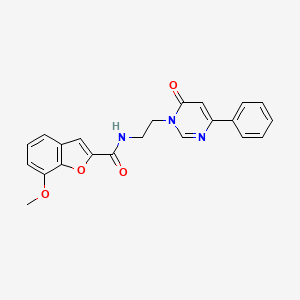
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound with a complex structure that includes various functional groups such as a methoxy group, a pyrimidinyl group, and a benzofuran group. This compound’s unique structure potentially imparts a range of chemical and biological properties, making it of interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, starting with the preparation of intermediate compounds. For instance, the methoxybenzofuran-2-carboxylic acid might be synthesized first, followed by the coupling with the pyrimidinyl ethyl amine under specific conditions like reflux in an appropriate solvent with a coupling reagent such as EDCI or DCC.
Industrial Production Methods: Industrial production of such a compound would typically involve optimization of these steps for large-scale synthesis. This might include the use of flow chemistry techniques for better yield and purity, and efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Given the functional groups present, this compound can undergo various types of reactions. For example:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The ketone group in the pyrimidinyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LAH).
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Use of reducing agents like LAH or NaBH₄.
Substitution: Conditions might include strong bases like NaH or strong acids like H₂SO₄, depending on the type of substitution.
Major Products Formed:
The major products from these reactions would typically involve modifications to the functional groups, such as converting methoxy groups to hydroxyl groups or reducing ketones to alcohols.
Scientific Research Applications
Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules or be studied for its unique chemical properties.
Biology: Its structure suggests potential interactions with various biological targets, making it of interest in drug design and development.
Medicine: It could be explored for potential therapeutic effects, especially if it shows activity against specific enzymes or receptors.
Industry: Due to its complex structure, it might find applications in the development of new materials or as a building block for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its interactions with biological targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets could be elucidated through in vitro and in vivo studies, including molecular docking and kinetic assays.
Comparison with Similar Compounds
2-Methoxybenzofuran-3-carboxamide: Shares the benzofuran core but differs in the substitution pattern, leading to different properties.
4-Phenylpyrimidin-2-carboxamide: Has the pyrimidinyl moiety, but lacks the benzofuran structure.
Benzofuran-2-carboxylic acid derivatives: Similar core but varies in side chains and functional groups.
Uniqueness:
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, potentially offering unique reactivity and biological interactions.
There you have it—a detailed look at this intriguing compound! What’s next on your list?
Properties
IUPAC Name |
7-methoxy-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-9-5-8-16-12-19(29-21(16)18)22(27)23-10-11-25-14-24-17(13-20(25)26)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVEICICQHJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
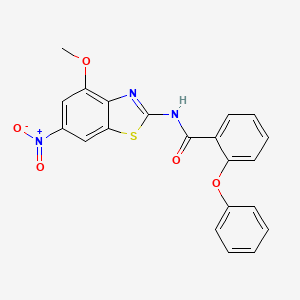
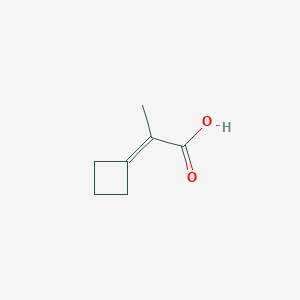
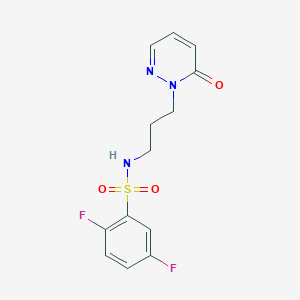
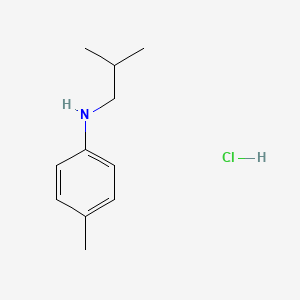

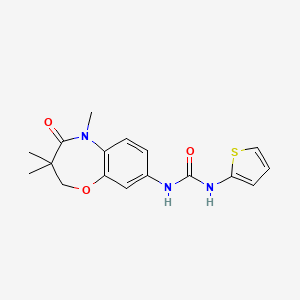
![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)
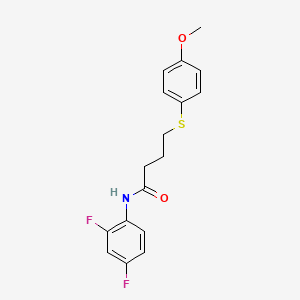
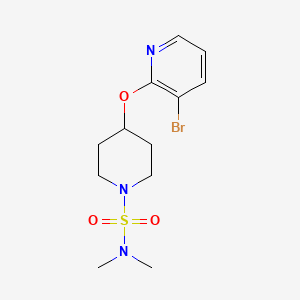
![3-Tert-butyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2866876.png)
![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)
![6-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2866878.png)
![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)
